2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile
Description
2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile is a bicyclic organic compound featuring a seven-membered ring system with nitrogen at the bridgehead position (2-aza) and a benzyl substituent. The carbonitrile group at position 5 enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its [3.1.1] bicyclo framework distinguishes it from related analogs with different ring sizes or substituent patterns. The compound is commercially available as a building block, as noted in Enamine Ltd’s 2023 catalogue .
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C14H16N2/c15-11-14-6-7-16(13(8-14)9-14)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 |
InChI Key |
UETMTVKJSUITQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CC1(C2)C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Dynamic Addition-Intramolecular Substitution Sequence
The optimized protocol involves heating a mixture of:
-
3-(2-chloroethyl)cyclobutanone (15 mmol),
-
Benzylamine (15 mmol),
-
Acetone cyanohydrin (30 mmol),
-
Triethylamine (30 mmol)
in dry methanol at 110°C for 2–4 days. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes HCN release |
| Temperature | 110°C | Accelerates cyclization |
| Stoichiometry (HCN) | 2 equiv | Prevents side reactions |
| Reaction Time | 2–4 days | Ensures completion |
Alternative Amines and Substituent Effects
While benzylamine directly yields the target compound, other primary amines (e.g., methylamine, 4-methoxybenzylamine) produce analogs. Benzylamine’s aromatic ring enhances steric stabilization during cyclization, contributing to a 85% yield for the 4-methoxybenzyl variant.
Purification Strategies
Two purification methods are employed:
-
Column Chromatography : Silica gel elution with dichloromethane-methanol (9:1), yielding 70–85% purity.
-
Acid-Base Extraction :
The latter method is preferred for scalability, reducing silica usage and improving throughput.
Structural Characterization and Analytical Data
The target compound is characterized by:
-
¹H NMR (CDCl₃): δ = 1.51 (s, 2×CH₃), 3.80 (s, OCH₃), 3.83 (s, NCH₂), 6.87–7.28 (m, aromatic protons).
-
ESI-MS : m/z = 247 [MH⁺], confirming a molecular weight of 246.3 g/mol.
-
IR : Peaks at 2359 cm⁻¹ (C≡N stretch) and 1611 cm⁻¹ (aromatic C=C).
Comparative data for related compounds (e.g., 2-(4-methoxybenzyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile) show similar spectral profiles, validating the synthetic approach.
Scalability and Industrial Applications
The process is scalable to multi-gram quantities:
-
Batch Size : 15 mmol (3.00 g of 3) yields 3.09 g (85%) of product.
-
Cost Efficiency : Methanol and acetone cyanohydrin are low-cost reagents, with LiAlH₄ reduction (93–99% yield) enabling downstream functionalization.
Industrial adaptations may involve continuous flow reactors to enhance reaction control and reduce cycle times.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile is primarily explored as a scaffold for drug development due to its unique structural properties that can influence biological activity. It has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
- Case Study: Research indicates that derivatives of this compound exhibit activity against specific biological targets, such as neurotransmitter receptors, which may lead to advancements in treatments for conditions like depression or anxiety disorders.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules through various chemical transformations.
- Synthesis Pathways: The synthesis typically involves multi-step reactions that leverage its bicyclic structure to form diverse chemical libraries for drug discovery and development.
Biological Research
In biological studies, this compound is utilized to understand molecular interactions with proteins and nucleic acids.
- Ligand Binding Studies: It has been assessed for its ability to bind with specific macromolecules, helping elucidate molecular recognition processes critical in biochemistry and pharmacology.
Interaction Studies
Research has shown that this compound interacts with various biological targets:
| Target Type | Interaction Type | Implications |
|---|---|---|
| Enzymes | Inhibition/Activation | Modulation of metabolic pathways |
| Receptors | Agonist/Antagonist | Potential therapeutic effects |
| Nucleic Acids | Binding | Insights into genetic regulation |
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Bicyclo System : The [3.1.1] system (target compound) has a larger fused ring compared to [2.2.1] and [3.2.0], influencing steric and electronic properties.
- Substituents : The carbonitrile group in the target compound enhances electrophilicity, enabling nucleophilic additions, while hydroxyl or carboxylate groups in analogs favor hydrogen bonding or solubility .
- Synthesis : The [2.2.1] analogs (e.g., compound 20) are synthesized via catalytic hydrogenation, whereas the [3.2.0] thia-containing compound follows pharmacopeial guidelines for crystallinity and purity .
Pharmacological and Reactivity Profiles
- 2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile : The nitrile group may serve as a bioisostere for carbonyl or carboxyl groups in drug design, offering metabolic stability .
- Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : The thia and oxo groups confer rigidity and antibiotic activity, akin to β-lactam derivatives .
Stability and Crystallinity
Biological Activity
2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile, with the molecular formula C14H16N2, is a bicyclic compound notable for its unique azabicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a scaffold for drug development.
Structural Characteristics
The compound features a bicyclic framework with a nitrogen atom integrated into the ring system, along with a cyano group at the 5-position. This structural configuration enhances its reactivity and biological profile compared to other similar compounds.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against several bacterial strains, suggesting its potential as an antibacterial agent.
- CNS Activity : Preliminary investigations indicate that this compound may influence central nervous system (CNS) pathways, potentially acting as a neuroprotective agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in treating diseases related to enzyme dysfunction.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step processes that include cyclization reactions. The synthesis typically yields high purity levels (above 95%) and can be modified to produce various derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
- Neuroprotective Effects : Research published in Medicinal Chemistry highlighted the neuroprotective effects of this compound in models of neurodegeneration, suggesting it may mitigate neuronal cell death .
- Enzyme Inhibition : A recent investigation reported that this compound effectively inhibited acetylcholinesterase activity, which is crucial for developing treatments for Alzheimer's disease .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Azabicyclo[3.1.1]heptane | Structure | Basic structure without substituents |
| 2-Benzyl-2-azabicyclo[3.1.0]hexane | Structure | One less carbon in the bicyclic system |
| 3-Benzylpiperidine | Structure | Linear structure with similar nitrogen functionality |
The unique aspect of this compound lies in its combination of bicyclic framework and cyano group, enhancing its reactivity and biological profile compared to other compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step routes, such as cycloaddition or functionalization of bicyclic precursors. For example, hydroxylation of azabicyclo compounds (e.g., via Diels-Alder reactions) can introduce functional groups, followed by nitrile installation using reagents like cyanide sources. Optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) and protecting groups to minimize side reactions. Characterization of intermediates via NMR and mass spectrometry is critical for purity validation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular weight and stereochemistry. Infrared (IR) spectroscopy can validate nitrile (C≡N) and amine (N-H) functional groups. For purity assessment, HPLC with UV detection at 210–254 nm is recommended, using C18 columns and acetonitrile/water gradients .
Q. How can researchers address solubility challenges during in vitro assays involving this compound?
- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-formulation studies using dynamic light scattering (DLS) to assess particle size and stability are advised. For hydrophobic matrices, phase-transfer catalysis or micellar encapsulation may enhance bioavailability .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the functionalization of the azabicyclo[3.1.1]heptane core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via deuterium labeling or kinetic isotope effects (KIE) clarifies pathways. For example, nitrile installation at C5 may favor axial positions due to reduced steric hindrance in the bicyclic framework .
Q. How do structural modifications (e.g., benzyl substitution) impact the compound’s bioactivity in neurological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. Replace the benzyl group with electron-withdrawing/donating groups (e.g., -CF, -OCH) and assay binding affinity to receptors like σ-1 or NMDA. Molecular docking simulations (e.g., AutoDock Vina) paired with in vitro IC measurements can identify key pharmacophores .
Q. What strategies resolve contradictions in reported spectroscopic data for azabicyclo derivatives?
- Methodological Answer : Discrepancies often arise from stereoisomerism or solvent effects. Use chiral HPLC or X-ray crystallography to resolve enantiomers. Cross-validate NMR data with computational tools (e.g., ACD/Labs NMR predictor) and reference standards from authoritative databases (e.g., PubChem, ECHA) .
Q. How can computational modeling predict the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer : Apply in silico tools like MetaSite or GLORYx to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human/rat), monitoring parent compound depletion via LC-MS/MS. Key metabolic soft spots (e.g., benzylic positions) can guide derivatization for improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
